Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt

Description

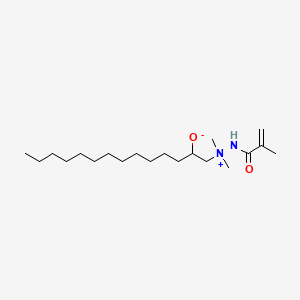

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt (hereafter referred to by its full IUPAC name) is a zwitterionic compound characterized by a hydrazinium core substituted with a long-chain hydroxytetradecyl group and a 2-methyl-1-oxo-2-propenyl moiety. The "inner salt" designation indicates a structure where cationic (hydrazinium) and anionic (hydroxide) groups coexist within the same molecule, balancing charges without requiring external counterions.

The hydroxytetradecyl chain (C14 with a hydroxyl group at position 2) likely contributes to amphiphilic behavior, while the 2-methyl-1-oxo-2-propenyl group introduces α,β-unsaturated ketone functionality, enabling conjugate addition or polymerization reactions. However, analogous hydrazinium derivatives are noted for roles in nanoparticle synthesis (e.g., Ag2Se) and industrial applications such as propellants or pharmaceuticals .

Properties

CAS No. |

57830-06-5 |

|---|---|

Molecular Formula |

C20H40N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |

InChI |

InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |

InChI Key |

MKKRYJVRZRCQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.

Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.

Scientific Research Applications

Basic Information

- CAS Registry Number : 17341-40-1

- Molecular Formula : C₉H₁₈N₂O₂

- Melting Point : 146.5 - 147.5 °C

Structural Characteristics

The compound features a hydrazinium cation structure, which is significant for its reactivity and interaction with various substrates. The presence of hydroxyl and carbonyl groups enhances its solubility and reactivity in biochemical applications.

Biochemical Applications

Hydrazinium compounds are often utilized in biochemical research due to their ability to form hydrazones with carbonyl compounds. This property makes them valuable in:

- Detection of Carbonyl Compounds : Hydrazinium derivatives can be used to selectively detect aldehydes and ketones, which are prevalent in biological systems.

- Synthesis of Hydrazones : These compounds are instrumental in synthesizing hydrazones that serve as intermediates in pharmaceuticals.

Case Study: Synthesis of Hydrazones

In a study published by Wiley Online Library, the use of hydrazinium for synthesizing hydrazones demonstrated its effectiveness in forming stable complexes that can be further modified for drug development .

Industrial Applications

Hydrazinium salts are noted for their utility in various industrial processes:

- Fuel Additives : They are used as stabilizers for organic peroxide fuel additives, enhancing the stability and performance of fuels.

- Plant Growth Regulators : Certain formulations containing hydrazinium derivatives have been employed as growth regulators in agriculture.

Data Table: Industrial Uses of Hydrazinium Compounds

| Application | Description |

|---|---|

| Fuel Additives | Stabilizers for organic peroxides |

| Plant Growth Regulators | Enhancers for agricultural productivity |

| Absorbents | Used for capturing acid gases |

Toxicological Studies

Research has indicated that while hydrazinium compounds have beneficial applications, they also pose certain health risks. Toxicological assessments reveal potential hepatotoxic effects upon exposure .

Case Study: Toxicological Assessment

A human health tier II assessment highlighted the risks associated with inhalation exposure to hydrazine derivatives, linking them to liver damage and respiratory complications . This underscores the importance of handling these compounds with care in both laboratory and industrial settings.

Mechanism of Action

The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Hydrazinium Derivatives with Hydroxyalkyl Chains

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share functional similarities, such as hydroxyl and amide groups, but lack the hydrazinium core and zwitterionic properties. The hydroxytetradecyl chain in the target compound provides superior hydrophobicity compared to shorter hydroxyalkyl chains, which could enhance micelle formation or membrane interactions.

2.1.2 Hydrazinium Salts in Nanoparticle Synthesis Hydrazine hydrate (N2H4·H2O) is a key precursor in synthesizing 2-MPA-capped Ag2Se nanoparticles (). Unlike the target compound, hydrazine hydrate dissociates into hydrazinium (N2H5⁺) and hydroxide (OH⁻) ions in solution, acting as a reducing agent. The zwitterionic structure of the target compound may stabilize nanoparticles more effectively due to its dual charge and long alkyl chain, though this remains speculative without experimental data.

2.1.3 Industrial Hydrazine Derivatives Schmidt’s Hydrazine and Its Derivatives () highlights hydrazine’s role in pharmaceuticals, agrochemicals, and propellants.

Physicochemical Properties (Hypothetical Comparison)

Reactivity and Stability

- Thermal Stability : The hydroxytetradecyl chain may reduce thermal stability compared to smaller hydrazinium salts (e.g., hydrazine hydrate decomposes at 113°C).

- Chemical Reactivity : The α,β-unsaturated ketone group could participate in nucleophilic additions, contrasting with the inertness of simpler hydrazinium salts used in redox reactions .

Biological Activity

Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt (CAS Number: 57830-06-5) is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C20H41N2O2

- Molecular Weight : 341.5512 g/mol

- InChI : InChI=1/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19,23H,2,6-17H2,1,3-5H3/p+1

Physical Properties

The compound is characterized by its hydrazinium functional group and a long hydrophobic alkyl chain, which may influence its solubility and interaction with biological membranes.

Hydrazinium derivatives have been studied for their potential as:

- Antioxidants : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Agents : Inhibiting the growth of bacteria and fungi.

The specific biological activity of this compound is not extensively documented; however, similar hydrazinium compounds have shown promising results in various studies.

Antioxidant Activity

Research indicates that hydrazinium compounds can exhibit antioxidant properties. For instance, they may reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant activity can be measured using assays such as DPPH and ABTS.

Antimicrobial Activity

Several studies have reported that hydrazinium derivatives possess antimicrobial properties. For example:

- A study on related compounds demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli at varying concentrations .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of hydrazinium compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, the specific cytotoxicity of this compound remains to be thoroughly investigated.

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of a similar hydrazinium derivative was assessed through DPPH scavenging activity. Results indicated a scavenging percentage of 64% at a concentration of 100 µg/mL, suggesting potential for therapeutic applications in oxidative stress-related conditions .

Case Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial activity of various hydrazinium compounds against common pathogens. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 125 µg/mL against Klebsiella pneumoniae and Escherichia coli, indicating significant antibacterial potential .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H41N2O2 |

| Molecular Weight | 341.5512 g/mol |

| CAS Number | 57830-06-5 |

| Antioxidant Activity | DPPH Scavenging: 64% @100 µg/mL |

| MIC Against E. coli | 62.5 - 125 µg/mL |

| MIC Against K. pneumoniae | 62.5 - 125 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.